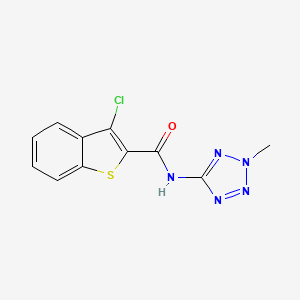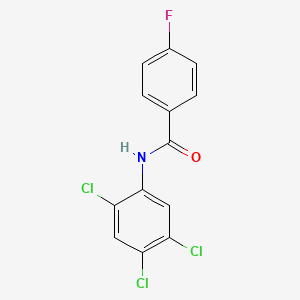
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. The inhibition of sGC by BAY 73-6691 has been shown to have potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.
作用機序
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 selectively inhibits sGC by binding to its heme group, which is required for the synthesis of cGMP. The inhibition of sGC by 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 leads to a decrease in the production of cGMP, which results in the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects
The inhibition of sGC by 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to have various biochemical and physiological effects. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to reduce platelet aggregation, improve endothelial function, and reduce inflammation. In addition, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure.
実験室実験の利点と制限
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has several advantages for use in lab experiments. It is a selective and potent inhibitor of sGC, which allows for the specific targeting of the cGMP signaling pathway. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has also been well-characterized in various preclinical and clinical studies, which provides a strong scientific basis for its use in lab experiments. However, one limitation of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 in scientific research. One potential application is in the treatment of sickle cell disease, which is characterized by impaired blood flow and tissue ischemia. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve blood flow and reduce tissue ischemia in animal models of sickle cell disease. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. Finally, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 may have potential applications in the treatment of cancer, as cGMP signaling has been implicated in the regulation of tumor growth and metastasis.
合成法
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 can be synthesized using a multi-step process that involves the reaction of 2,4,5-trichlorobenzoic acid with 4-fluoroaniline to form 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide. The synthesis of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been well-documented in various scientific literature.
科学的研究の応用
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been extensively studied in various preclinical and clinical studies. In preclinical studies, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. In clinical studies, 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide 73-6691 has been shown to improve exercise capacity and reduce symptoms in patients with pulmonary hypertension.
特性
IUPAC Name |
4-fluoro-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3FNO/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-1-3-8(17)4-2-7/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKERQDNXMYCZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



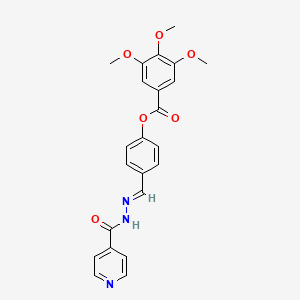

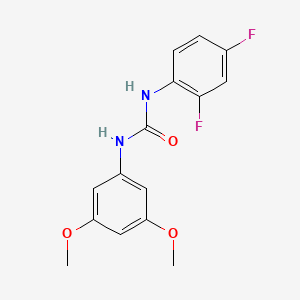
![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)
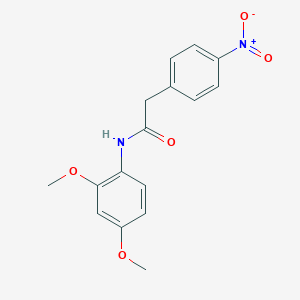
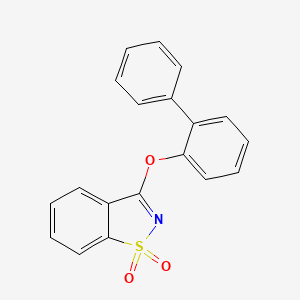
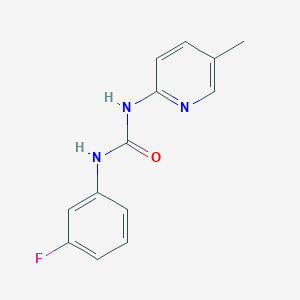
![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)


![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)
